molecular formula C10H12BrFO B13506512 4-(3-Bromo-4-fluorophenyl)butan-2-ol

4-(3-Bromo-4-fluorophenyl)butan-2-ol

Cat. No.: B13506512
M. Wt: 247.10 g/mol
InChI Key: GZOYVWFVCUBEJO-UHFFFAOYSA-N
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Description

4-(3-Bromo-4-fluorophenyl)butan-2-ol is an organic compound with the molecular formula C10H12BrFO It is a halogenated phenylbutanol derivative, characterized by the presence of both bromine and fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-4-fluorophenyl)butan-2-ol typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with a suitable Grignard reagent, followed by a reduction step. The reaction conditions often include:

    Grignard Reaction: 3-bromo-4-fluorobenzaldehyde is reacted with a Grignard reagent such as butylmagnesium bromide in an anhydrous ether solvent.

    Reduction: The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-4-fluorophenyl)butan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to remove the halogen atoms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 4-(3-Bromo-4-fluorophenyl)butan-2-one or 4-(3-Bromo-4-fluorophenyl)butanal.

    Reduction: 4-(3-Bromo-4-fluorophenyl)butane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Bromo-4-fluorophenyl)butan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving halogenated phenyl derivatives and their biological activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-4-fluorophenyl)butan-2-ol depends on its specific application. In general, the compound may interact with biological targets through its halogenated phenyl group, which can influence molecular recognition and binding. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Bromo-4-chlorophenyl)butan-2-ol
  • 4-(3-Bromo-4-methylphenyl)butan-2-ol
  • 4-(3-Bromo-4-nitrophenyl)butan-2-ol

Uniqueness

4-(3-Bromo-4-fluorophenyl)butan-2-ol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C10H12BrFO

Molecular Weight

247.10 g/mol

IUPAC Name

4-(3-bromo-4-fluorophenyl)butan-2-ol

InChI

InChI=1S/C10H12BrFO/c1-7(13)2-3-8-4-5-10(12)9(11)6-8/h4-7,13H,2-3H2,1H3

InChI Key

GZOYVWFVCUBEJO-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC(=C(C=C1)F)Br)O

Origin of Product

United States

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